molecular formula C17H16N4O4S2 B2540025 Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946209-66-1

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Numéro de catalogue B2540025
Numéro CAS: 946209-66-1
Poids moléculaire: 404.46
Clé InChI: NDYMCCWKHUFIHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound of interest, Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential pharmacological properties. While the exact compound is not directly described in the provided papers, there are several related compounds that can give insights into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of related thiazole and pyrimidine derivatives has been reported in the literature. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used as a starting material to create various substituted phenyl thiazolopyridine derivatives . These methods could potentially be adapted or provide inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and density functional theory (DFT) calculations. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the results were in good agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed with aromatic amines and monosubstituted hydrazines to produce substituted thiazolopyridine derivatives . This indicates that the compound of interest may also undergo reactions with amines and hydrazines to form new structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to some extent. For instance, the antiulcer properties of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate were evaluated, showing that it is a H+/K(+)-ATPase inhibitor with mucosal protective activity . This suggests that the compound may also exhibit biological activity and could be a candidate for pharmacological studies.

Mécanisme D'action

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives can depend on their specific structure and the conditions under which they are used. Some benzothiazole derivatives are considered to be non-hazardous for transport .

Orientations Futures

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on developing new benzothiazole derivatives with improved pharmacological profiles, as well as studying their mechanisms of action in more detail .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl thioacetate, followed by reaction with 2-aminobenzo[d]thiazole-6-carboxylic acid and subsequent cyclization to form the target compound.", "Starting Materials": [ "Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate", "2-bromoethyl thioacetate", "2-aminobenzo[d]thiazole-6-carboxylic acid" ], "Reaction": [ "Step 1: Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is reacted with 2-bromoethyl thioacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-bromoethylthio)-4,6-dimethylpyrimidine-5-carboxylate.", "Step 2: The intermediate from step 1 is then reacted with 2-aminobenzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound, Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] }

Numéro CAS

946209-66-1

Nom du produit

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Formule moléculaire

C17H16N4O4S2

Poids moléculaire

404.46

Nom IUPAC

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22)

Clé InChI

NDYMCCWKHUFIHF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.